

# An In-depth Technical Guide to Metalol and Metoprolol

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## Compound of Interest

Compound Name: *Metalol*

Cat. No.: *B1614516*

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## Introduction

The term "**Metalol**" presents a degree of ambiguity within scientific and pharmaceutical literature, referring to both a specific, lesser-known research chemical and a brand name for the widely prescribed cardiovascular drug, Metoprolol. This guide aims to provide a comprehensive technical overview of both entities to serve researchers, scientists, and drug development professionals. We will first delineate the properties of the research chemical "**Metalol**" and then provide an in-depth whitepaper on the core physical and chemical properties, experimental protocols, and signaling pathways of Metoprolol.

## Part 1: The Research Chemical "Metalol"

"**Metalol**" is identified as a distinct chemical compound with the IUPAC name N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)methanesulfonamide[1]. It is categorized as an adrenoceptor agonist and is intended for research purposes only, not for human or veterinary use[1][2].

## Physical and Chemical Properties of Metalol

A summary of the available quantitative data for the research chemical **Metalol** is presented below.

Property	Value	Source
IUPAC Name	N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)methanesulfonamide	[1]
Synonyms	Threo-metolol	[3]
CAS Number	7701-65-7, 53562-73-5	[1][3]
Molecular Formula	C <sub>11</sub> H <sub>18</sub> N <sub>2</sub> O <sub>3</sub> S	[1][3]
Molecular Weight	258.34 g/mol	[1][3]
Exact Mass	258.1038 g/mol	[1]
Elemental Analysis	C: 51.14%, H: 7.02%, N: 10.84%, O: 18.58%, S: 12.41%	[1]
InChI Key	YTDJNWMSAAWJDD-UHFFFAOYSA-N	[1]
SMILES Code	<chem>CNC(C)C(O)c1ccc(NS(=O)(=O)C)cc1</chem>	[1]
Appearance	Solid	[1]
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C	[1]

Note: Detailed experimental protocols and specific signaling pathways for the research chemical "**Metolol**" are not readily available in the public domain.

## Part 2: The Pharmaceutical Drug Metoprolol (often branded as Metolol)

Metoprolol is a selective  $\beta_1$ -adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, heart failure, and arrhythmias[4]. It is available in two main forms: Metoprolol Tartrate, an immediate-release

formulation, and Metoprolol Succinate, an extended-release formulation[4][5]. In some regions, one of the brand names for Metoprolol is "**Metalol**"[6][7][8].

## Physical and Chemical Properties of Metoprolol

The following tables summarize the key physical and chemical properties of Metoprolol and its common salt forms.

### Metoprolol (Base)

Property	Value	Source
IUPAC Name	1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol	[9]
CAS Number	51384-51-1	[9]
Molecular Formula	C <sub>15</sub> H <sub>25</sub> NO <sub>3</sub>	[9]
Molecular Weight	267.36 g/mol	[9]
Melting Point	120 °C	[9]
Boiling Point	398 °C (estimate)	[9]
LogP	2.15	[9]
pKa (basic)	9.68	[9]

### Metoprolol Tartrate

Property	Value	Source
Molecular Formula	(C <sub>15</sub> H <sub>25</sub> NO <sub>3</sub> ) <sub>2</sub> • C <sub>4</sub> H <sub>6</sub> O <sub>6</sub>	[10]
Molecular Weight	684.82 g/mol	[5]
Appearance	White, practically odorless, crystalline powder	[5]
Solubility	Very soluble in water; freely soluble in methylene chloride, chloroform, and alcohol; slightly soluble in acetone; insoluble in ether	[5]

### Metoprolol Succinate

Property	Value	Source
Molecular Formula	(C <sub>15</sub> H <sub>25</sub> NO <sub>3</sub> ) <sub>2</sub> • C <sub>4</sub> H <sub>6</sub> O <sub>4</sub>	[11]
Molecular Weight	652.8 g/mol	[11][12]
Appearance	White crystalline powder	[11][12]
Solubility	Freely soluble in water; soluble in methanol; sparingly soluble in ethanol; slightly soluble in dichloromethane and 2-propanol; practically insoluble in ethyl-acetate, acetone, diethyl ether, and heptane	[11][12]

## Experimental Protocols

Detailed methodologies for key experiments involving Metoprolol are crucial for reproducible research. Below are examples of experimental protocols for preclinical studies.

### Protocol 1: Induction of Myocardial Infarction by Left Anterior Descending (LAD) Coronary Artery Ligation in Rats

This protocol is used to create a model of myocardial infarction to test the efficacy of cardioprotective agents like Metoprolol[13].

- Animal Model: Wistar or Sprague-Dawley rats (200-250g).
- Anesthesia: Intraperitoneal injection of Ketamine (80 mg/kg) and Xylazine (12 mg/kg).
- Procedure:
  - Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
  - Intubate the trachea and connect the animal to a rodent ventilator.
  - Perform a left thoracotomy to expose the heart.
  - Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk).
  - Successful ligation is confirmed by the appearance of a pale area in the myocardium.
  - Close the chest cavity and skin incision.
- Post-operative Care:
  - Gradually wean the animal from the ventilator.
  - Administer analgesics as required and monitor for recovery.
- Metoprolol Administration:
  - Intravenous Injection: Dissolve Metoprolol Tartrate in sterile saline and administer as a bolus via the tail vein.
  - Oral Gavage: Prepare a Metoprolol solution and administer using a gavage needle. A typical dosage for rats is 50 mg/kg daily[13].

Protocol 2: Assessment of Cardiac Function using Echocardiography in Rodents

Echocardiography is a non-invasive method to evaluate cardiac structure and function following experimental interventions[13].

- Procedure:
  - Lightly anesthetize the animal (e.g., with isoflurane).
  - Shave the chest area to ensure good probe contact.
  - Apply ultrasound gel to the chest.
  - Acquire M-mode and B-mode images from the parasternal long- and short-axis views.
  - Measure parameters such as Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).
  - Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using standard formulas.

### Protocol 3: Western Blot Analysis of Cardiac Tissue

This protocol is used to quantify the expression of specific proteins in heart tissue, which can be altered in disease and by drug treatment[14][15].

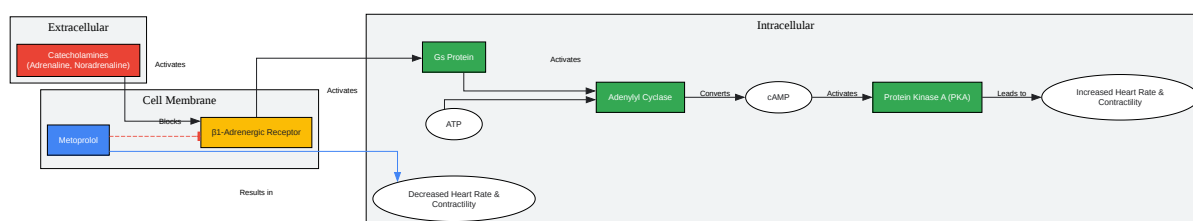
- Procedure:
  - Harvest heart tissue from euthanized animals.
  - Isolate proteins from the myocardial tissue.
  - Separate proteins by SDS-PAGE and transfer them to a membrane.
  - Probe the membrane with primary antibodies against target proteins (e.g.,  $\beta$ 1-adrenergic receptor, RyR2, SERCA2a).
  - Incubate with an appropriate HRP-conjugated secondary antibody.
  - Detect protein bands using an enhanced chemiluminescence (ECL) system.

- Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH,  $\beta$ -actin).

## Signaling Pathways and Mechanism of Action

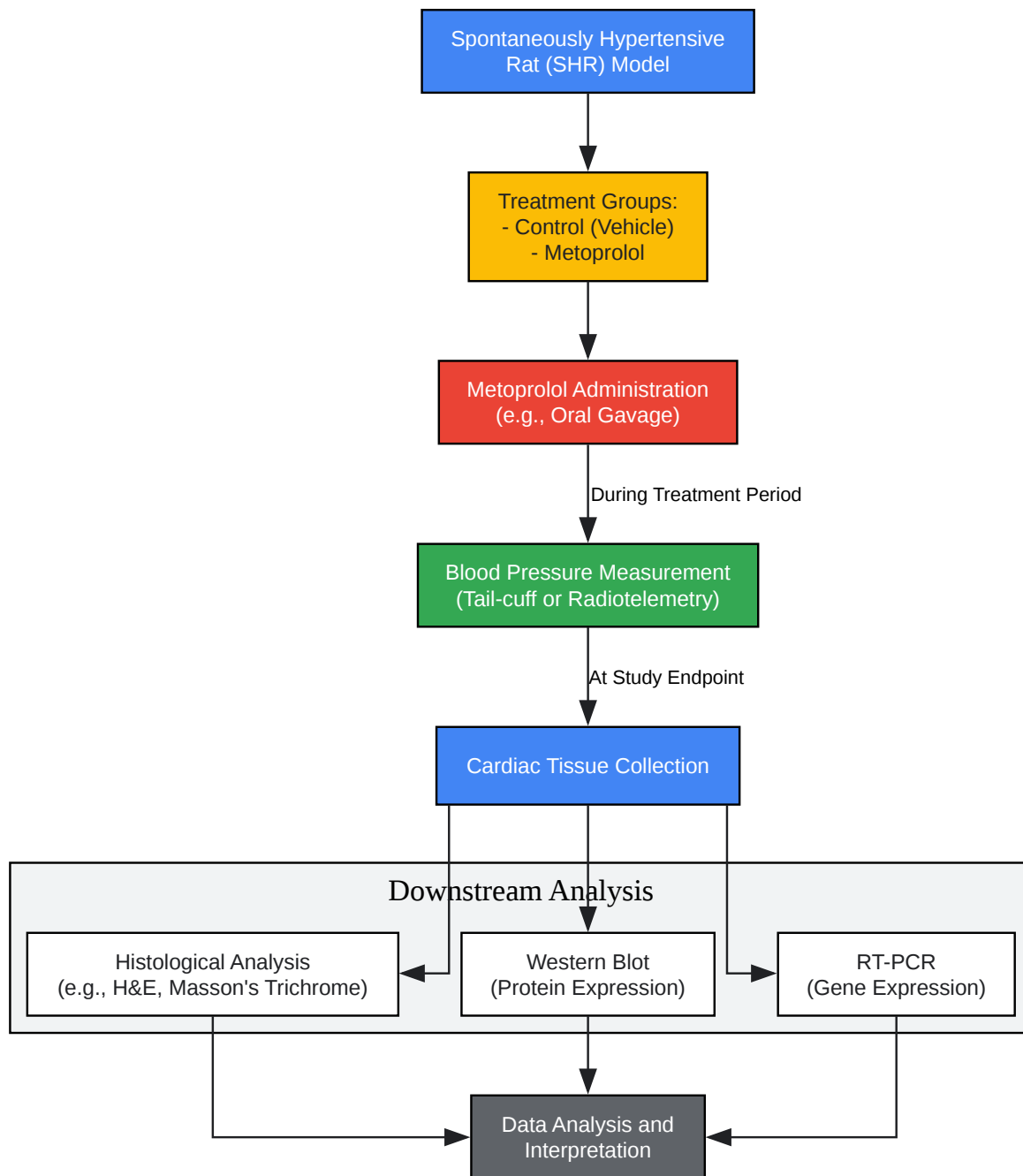
Metoprolol is a cardioselective  $\beta$ -blocker that primarily acts on  $\beta$ 1-adrenergic receptors in the heart[4][5]. Its mechanism of action involves blocking the effects of catecholamines (like adrenaline and noradrenaline) on the heart[4]. This leads to a reduction in heart rate, cardiac contractility, and blood pressure[4][16].

The binding of catecholamines to  $\beta$ 1-receptors normally activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP)[17]. cAMP then activates protein kinase A (PKA), leading to a cascade of events that increase heart rate and contractility[4][17]. Metoprolol competitively binds to these  $\beta$ 1-receptors, preventing this signaling cascade and thus reducing myocardial oxygen demand[16].



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Caption: Metoprolol's mechanism of action via  $\beta$ 1-adrenergic receptor blockade.



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